5-(2-Pyridyl)-1H-Tetrazole

概要

説明

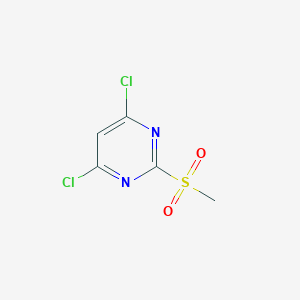

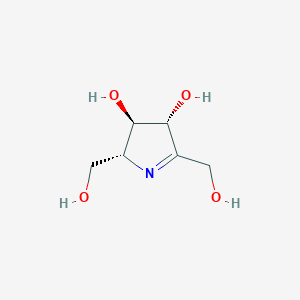

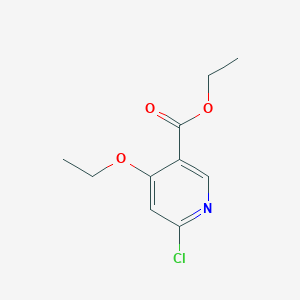

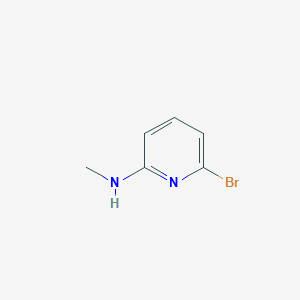

5-(2-Pyridyl)-1H-Tetrazole is a chemical compound that belongs to the class of heterocyclic compounds known as tetrazoles . It is characterized by a 5-membered ring structure that includes four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of 5-(2-Pyridyl)-1H-Tetrazole and its derivatives has been reported in several studies . The synthesis often involves the reaction of the corresponding cyanopyridines with sodium azide .Molecular Structure Analysis

The molecular structure of 5-(2-Pyridyl)-1H-Tetrazole consists of a pyridine ring and a tetrazole ring . The pyridine ring contains atoms C8–C13, while the tetrazole ring contains atoms O1–C5 .Chemical Reactions Analysis

5-(2-Pyridyl)-1H-Tetrazole has been found to participate in various chemical reactions. For instance, it has been used as a ligand in metal complexes . It has also been employed as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .科学的研究の応用

Catalysis in Material Synthesis

“5-(2-Pyridyl)-1H-Tetrazole” has been used as a precursor in the synthesis of microcrystalline molybdenum oxide/organic hybrid materials. This application demonstrates its role in facilitating the hydrolysis-based synthesis process, leading to the creation of new materials with potential uses in various industries .

Organic Synthesis

This compound serves as a building block in the synthesis of bipyridine derivatives, which are crucial intermediates in organic chemistry. Bipyridine derivatives have applications ranging from catalysis to the development of new pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of “5-(2-Pyridyl)-1H-Tetrazole” are employed for the spectrophotometric determination of trace elements like iron in serum, showcasing its importance in accurate and sensitive analytical methods .

Pharmaceutical Research

The structure of “5-(2-Pyridyl)-1H-Tetrazole” is found in drug intermediates and drugs such as valsartan and losartan, which are used to treat hypertension. This highlights its significance in the development of medications that control heart-related ailments .

Antiviral and Antimicrobial Activity

Tetrazole derivatives exhibit a range of pharmacological activities, including antiviral and antimicrobial effects. Compounds containing “5-(2-Pyridyl)-1H-Tetrazole” have been investigated for their potential use as anti-AIDS drugs, specifically as HIV integrase inhibitors .

Oligonucleotide Synthesis

In the field of biochemistry, “5-(2-Pyridyl)-1H-Tetrazole” derivatives are utilized as acidic activators in oligonucleotide synthesis, playing a crucial role in the coupling process essential for creating synthetic DNA or RNA strands .

Safety and Hazards

The safety data sheet for a related compound, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

将来の方向性

While specific future directions for the research and application of 5-(2-Pyridyl)-1H-Tetrazole are not well-documented in the literature, similar compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been used as ligands in metal complexes, as precursors for the synthesis of other compounds, and as analytical reagents .

作用機序

Target of Action

Tetrazole derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

Tetrazole compounds are known to mimic the carboxylate group in bioactive molecules, which can lead to interactions with various biological targets .

Biochemical Pathways

Tetrazole derivatives have been reported to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Pharmacokinetics

The pharmacokinetics of similar tetrazole derivatives have been investigated .

Result of Action

Tetrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXEEDCMLEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313182 | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Pyridyl)-1H-Tetrazole | |

CAS RN |

33893-89-9 | |

| Record name | 33893-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?

A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]

Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?

A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []

Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?

A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []

Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?

A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]

Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?

A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.

Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?

A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)